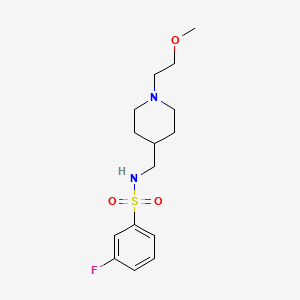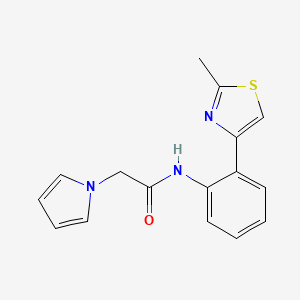![molecular formula C18H19N3O2S B2569970 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-29-0](/img/structure/B2569970.png)
3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide, also known as MI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. MI-2 is a potent inhibitor of the MDM2-p53 interaction, which plays a crucial role in the regulation of the p53 tumor suppressor pathway.
Wirkmechanismus
3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide acts by inhibiting the interaction between MDM2 and p53, which leads to the stabilization and activation of the p53 tumor suppressor pathway. This results in the induction of apoptosis and cell cycle arrest in cancer cells. 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Biochemical and Physiological Effects:
3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. The compound has been shown to accumulate in tumor tissue, leading to high levels of target inhibition. 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has also been shown to have anti-angiogenic effects, leading to the inhibition of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several advantages as a tool compound for cancer research. The compound is highly specific for the MDM2-p53 interaction, making it a valuable tool for studying the p53 tumor suppressor pathway. 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the synthesis of 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is complex and requires specialized equipment, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for the development of 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide and related compounds. One area of interest is the development of combination therapies that include 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide and other targeted therapies, such as PARP inhibitors or immune checkpoint inhibitors. Another area of interest is the development of 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide analogs with improved pharmacokinetic properties or increased potency. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide in different cancer types and patient populations.
Synthesemethoden
The synthesis of 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves a multi-step process that includes the reaction of 2-mercaptobenzothiazole with 2-bromoacetophenone to form 2-acetylbenzothiazole. This compound is then reacted with oxalyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-2-methyl-1-propanol to form the oxazolidine ring. The resulting compound is then reacted with phenylboronic acid in the presence of palladium catalyst to form 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to tumor regression. 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-16(17(22)19-10-14-8-5-9-23-14)24-18-20-15(11-21(12)18)13-6-3-2-4-7-13/h2-4,6-7,11,14H,5,8-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGFXCZXYYSBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2569894.png)

![2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2569898.png)
![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride](/img/structure/B2569900.png)
![2-chloro-N-[3-hydroxy-2-(4-methoxyphenyl)propyl]pyridine-4-carboxamide](/img/structure/B2569901.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2569902.png)

![Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2569904.png)


